Milnacipran hydrochloride

Catalog No.
S535456
CAS No.
101152-94-7
M.F
C15H23ClN2O
M. Wt
282.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milnacipran hydrochloride

CAS Number

101152-94-7

Product Name

Milnacipran hydrochloride

IUPAC Name

(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13?,15-;/m1./s1

InChI Key

XNCDYJFPRPDERF-UQKHFXBCSA-N

SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Synonyms

1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl, 1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl, F 2207, F-2207, F2207, Ixel, midalcipran, milnacipran, milnacipran hydrochloride, Savella

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Isomeric SMILES

CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2.Cl
  • Fibromyalgia

    Milnacipran is one of the few medications specifically approved for the treatment of fibromyalgia, a chronic condition characterized by widespread pain and tenderness.

    • Evidence for Efficacy: Multiple randomized, double-blind, placebo-controlled trials have demonstrated the effectiveness of milnacipran in reducing pain and improving other symptoms of fibromyalgia. This includes a study published in the Journal of Pain which found that milnacipran was significantly more effective than placebo in reducing pain, fatigue, and improving sleep quality in patients with fibromyalgia.
    • Mechanism of Action: Milnacipran is thought to work by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood, pain perception, and sleep regulation. [Source: ]
  • Major Depressive Disorder (MDD)

    While not currently the first-line treatment, milnacipran has been shown to be effective in the short-term treatment of MDD.

    • Evidence for Efficacy: Several clinical trials have demonstrated the effectiveness of milnacipran in reducing symptoms of depression compared to placebo. However, some studies suggest it may not be as effective as other antidepressants.
    • Limitations: Despite some positive results, further research is needed to determine the long-term efficacy and safety of milnacipran for MDD.

Additional research areas:

Beyond these approved indications, there is ongoing research exploring the potential applications of milnacipran in other conditions:

  • Chronic pain: Studies are investigating the effectiveness of milnacipran in managing chronic pain conditions beyond fibromyalgia, such as chronic low back pain and neuropathic pain.
  • Anxiety disorders: Some research suggests that milnacipran may be helpful in treating certain anxiety disorders, such as generalized anxiety disorder.
  • Neurodegenerative diseases: Preliminary studies have explored the potential use of milnacipran in managing symptoms associated with neurodegenerative diseases like Alzheimer's disease.

Milnacipran hydrochloride is a pharmaceutical compound primarily utilized as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is indicated for the treatment of major depressive disorder and fibromyalgia. The chemical formula for milnacipran is C15H22N2OC_{15}H_{22}N_{2}O, with a molecular weight of approximately 246.354 g/mol. The compound exists as a racemic mixture of two enantiomers, each exhibiting distinct pharmacological properties. Milnacipran is known for its ability to modulate neurotransmitter levels in the brain, thereby alleviating symptoms associated with depression and chronic pain conditions .

The exact mechanism by which milnacipran hydrochloride works in fibromyalgia is not fully understood []. However, it is believed to increase the levels of serotonin and norepinephrine in the central nervous system, which may help to modulate pain signals [].

During its synthesis and metabolism. The primary reaction involved in its synthesis is the reductive amination of aldehydes to form primary amines, which subsequently leads to the formation of milnacipran through a series of steps that include salification .

In biological systems, milnacipran is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites such as desethyl milnacipran and hydroxylated derivatives. These metabolites can further undergo conjugation with glucuronic acid, facilitating their elimination from the body .

Milnacipran exhibits significant biological activity as an SNRI. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, which is essential for mood regulation and pain perception. Clinical studies have demonstrated its efficacy in reducing depressive symptoms and improving functional outcomes in patients with fibromyalgia . Additionally, recent research suggests that one of its enantiomers, levomilnacipran, may have potential applications in treating Alzheimer's disease by inhibiting beta-site amyloid precursor protein cleaving enzyme-1 .

The synthesis of milnacipran hydrochloride can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of aldehydes with amines in the presence of reducing agents such as palladium on carbon under hydrogen atmosphere. This process allows for high yields and purity .
  • Five-Step Reaction Scheme: A more complex synthesis pathway includes multiple steps starting from simpler compounds, where each step is optimized for yield and efficiency. This method has been shown to be suitable for industrial production due to its simplicity and mild reaction conditions .
  • Alternative Synthetic Routes: Other methods may involve variations in solvents or catalysts to enhance reaction efficiency or reduce by-products .

Milnacipran hydrochloride has been studied for its interactions with various drugs:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe side effects, including serotonin syndrome.
  • Serotonergic Drugs: Increased risk of serotonin syndrome when used with other drugs that affect serotonin levels.
  • Anticoagulants: There is an increased risk of bleeding when milnacipran is taken alongside blood thinners .

These interactions underscore the importance of careful patient management and monitoring when prescribing milnacipran.

Milnacipran hydrochloride shares similarities with other compounds used in psychiatric treatment. Below are some comparisons highlighting its uniqueness:

Compound NameMechanism of ActionPrimary IndicationsUnique Features
DuloxetineSerotonin-norepinephrine reuptake inhibitorMajor depressive disorder, anxiety disordersDual-action SNRI with a broader therapeutic profile
VenlafaxineSerotonin-norepinephrine reuptake inhibitorMajor depressive disorder, anxiety disordersDose-dependent mechanism; affects dopamine at higher doses
LevomilnacipranSerotonin-norepinephrine reuptake inhibitorMajor depressive disorderEnantiomer of milnacipran; potentially different side effect profile
DesvenlafaxineSerotonin-norepinephrine reuptake inhibitorMajor depressive disorderActive metabolite of venlafaxine; fewer drug interactions

Milnacipran's distinct feature lies in its specific application for fibromyalgia alongside depression treatment, setting it apart from other SNRIs that may not have this dual indication .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

282.1498911 g/mol

Monoisotopic Mass

282.1498911 g/mol

Heavy Atom Count

19

UNII

RNZ43O5WW5

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor used to treat major depressive disorders. Levomilnacipran is an enantiomer of milnacipran, which is used to treat fibromyalgia. Levomilnacipran and milnacipran have been associated with a low rate of transient elevations in serum aminotransferase levels during treatment and with rare instances of clinically apparent acute liver injury with jaundice.

Drug Classes

Antidepressants

MeSH Pharmacological Classification

Analgesics, Non-Narcotic

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

101152-94-7

Wikipedia

Milnacipran hydrochloride

FDA Medication Guides

Savella
Milnacipran Hydrochloride
TABLET;ORAL
ALLERGAN
08/18/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types